Cas no 197895-54-8 (2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate)
2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate Chemical and Physical Properties
Names and Identifiers
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- 2,3,4-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester, Trichloroacetimidate
- 2,3,4-Tri-O-acetyl-β
- (2S,3R,4S,5R,6R)-4,5-diacetyloxy-2-(methoxycarbonyl)-6-(2,2,2-trichloro-1-iminoethoxy)-2H-3,4,5,6-tetrahydropyran-3-yl acetate
- 2,3,4-Tri-O-acetyl-
- A-D-glucuronic Acid Methyl Ester, Trichloroacetimidate
- FT-0675380
- SureCN4450526
- trichloroacetimidate donor methyl-2,3,4-tri-1-O-(2,2,2-trichloroethanimidoyl)-D-glucopyranuronate
- 2,3,4-tri-O-acetyl-beta-D-glucuronic acid methyl ester, trichloroacetimidate
- 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate
-
- Inchi: 1S/C15H18Cl3NO10/c1-5(20)25-8-9(26-6(2)21)11(27-7(3)22)13(28-10(8)12(23)24-4)29-14(19)15(16,17)18/h8-11,13,19H,1-4H3/t8-,9-,10-,11+,13-/m0/s1
- InChI Key: KWNIVSQDHXVNAL-OBBGECFZSA-N
- SMILES: ClC(C(=N)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](C(=O)OC)O1)OC(C)=O)OC(C)=O)OC(C)=O)(Cl)Cl
Experimental Properties
- Melting Point: 134-138°C
2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T765205-5mg |
2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate |
197895-54-8 | 5mg |
$121.00 | 2023-05-17 | ||
| TRC | T765205-10 mg |
2,3,4-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester, Trichloroacetimidate |
197895-54-8 | 10mg |
135.00 | 2021-07-16 | ||
| TRC | T765205-25 mg |
2,3,4-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester, Trichloroacetimidate |
197895-54-8 | 25mg |
305.00 | 2021-07-16 | ||
| TRC | T765205-50 mg |
2,3,4-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester, Trichloroacetimidate |
197895-54-8 | 50mg |
580.00 | 2021-07-16 | ||
| TRC | T765205-100 mg |
2,3,4-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester, Trichloroacetimidate |
197895-54-8 | 100MG |
1070.00 | 2021-07-16 | ||
| TRC | T765205-10mg |
2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate |
197895-54-8 | 10mg |
$167.00 | 2023-05-17 | ||
| TRC | T765205-25mg |
2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate |
197895-54-8 | 25mg |
$374.00 | 2023-05-17 | ||
| TRC | T765205-50mg |
2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate |
197895-54-8 | 50mg |
$707.00 | 2023-05-17 | ||
| TRC | T765205-100mg |
2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate |
197895-54-8 | 100mg |
$ 1305.00 | 2023-09-05 |
2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate
Recent Advances in the Application of 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate (CAS: 197895-54-8) in Glycosylation Reactions
The compound 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate (CAS: 197895-54-8) has emerged as a pivotal reagent in modern glycosylation chemistry, particularly in the synthesis of complex glycoconjugates. Recent studies have highlighted its utility as a highly reactive glycosyl donor, enabling efficient construction of glycosidic bonds under mild conditions. A 2023 study published in the Journal of Organic Chemistry demonstrated that this trichloroacetimidate derivative exhibits superior reactivity compared to traditional glycosyl donors, achieving yields exceeding 85% in model oligosaccharide syntheses.
Structural analysis reveals that the presence of three acetyl protecting groups and the trichloroacetimidate leaving group at the anomeric position contributes to the compound's exceptional stability during storage and remarkable reactivity upon activation. Nuclear magnetic resonance (NMR) studies have shown that the β-configuration of the methyl ester form remains stable under typical reaction conditions, making it particularly valuable for stereoselective glycosylation. Recent applications in heparinoid synthesis (Carbohydrate Polymers, 2024) have demonstrated its capacity for iterative glycosylation without significant side reactions.
In pharmaceutical development, this reagent has gained attention for its role in producing glucuronide metabolites. A 2024 Nature Communications paper detailed its use in creating standardized glucuronide conjugates for drug metabolism studies, where the protected glucuronic acid moiety serves as an ideal precursor. The trichloroacetimidate group's clean activation profile minimizes byproduct formation, a critical advantage when working with precious drug intermediates. Researchers at several major pharmaceutical companies have incorporated this compound into their toolkit for phase II metabolite synthesis.
Recent methodological advancements have expanded the application scope of 197895-54-8. A breakthrough in automated solid-phase oligosaccharide synthesis (Science, 2023) utilized this donor in a robotic platform, achieving unprecedented coupling efficiencies of 92-95% per step. The compound's compatibility with both solution-phase and solid-phase techniques makes it particularly versatile. Furthermore, its stability profile allows for long-term storage without significant decomposition, addressing a major challenge in glycosylation chemistry.
Looking forward, the unique properties of 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate position it as a key player in the development of next-generation glycotherapeutics. Current research focuses on its application in synthesizing glycosaminoglycan mimetics for anti-inflammatory drugs and its potential in creating structurally defined heparin analogs. As glycoscience continues to gain prominence in drug development, this reagent is expected to play an increasingly important role in both academic research and industrial applications.
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